
Cimetidine-d3
Vue d'ensemble
Description
La Cimétidine-d3 est un analogue deutéré de la cimétidine, un antagoniste bien connu des récepteurs H2 de l’histamine. L’incorporation d’atomes de deutérium dans la molécule de cimétidine améliore sa stabilité et permet son utilisation comme étalon interne dans diverses applications analytiques, en particulier en spectrométrie de masse. La cimétidine elle-même est largement utilisée pour inhiber la sécrétion d’acide gastrique et traiter des affections telles que les ulcères peptiques et le reflux gastro-œsophagien.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la cimétidine-d3 implique la deutération de la cimétidine. Une méthode courante comprend la conversion du (5-méthyl-1H-imidazole-4-yl)méthanol en ester nitrique, qui réagit ensuite avec l’éther de N-cyano-N’-méthyl-N’-mercaptoéthylguanidine dans des conditions douces. Ce processus donne de la cimétidine-d3 avec une grande pureté et un minimum de sous-produits .
Méthodes de production industrielle : La production industrielle de cimétidine-d3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réactifs et de solvants deutérés est cruciale pour maintenir le marquage au deutérium tout au long de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions : La Cimétidine-d3 subit diverses réactions chimiques, notamment:
Oxydation : La Cimétidine-d3 peut être oxydée pour former le sulfoxyde de cimétidine.
Réduction : Les réactions de réduction peuvent convertir la cimétidine-d3 en son composé parent.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle imidazole ou du groupe cyano.
Réactifs et conditions courants:
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en conditions basiques.
Principaux produits:
Oxydation : Sulfoxyde de cimétidine.
Réduction : Cimétidine.
Substitution : Divers dérivés de cimétidine substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Pharmacological Research
Cimetidine is primarily recognized as an H2 receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease. The deuterated variant, cimetidine-d3, is utilized in pharmacokinetic studies to trace drug metabolism and interaction pathways in the body.
Drug Interaction Studies
This compound is employed in studies investigating drug interactions, particularly those involving cytochrome P450 enzymes. It has been shown to inhibit certain metabolic pathways, impacting the pharmacokinetics of co-administered drugs. For instance, a study indicated that cimetidine can inhibit vitamin D-hydroxylase activity, affecting vitamin D metabolism in humans .
Vitamin D Metabolism
This compound's role in vitamin D metabolism has been a focal point of research. A clinical study demonstrated that short-term treatment with cimetidine could disrupt vitamin D metabolism by inhibiting the action of vitamin D-hydroxylase. In a trial with nine adult patients, serum levels of 25-hydroxyvitamin D were monitored before and after treatment with cimetidine .
Parameter | Before Treatment | After 4 Weeks | 1 Month Post-Treatment |
---|---|---|---|
25-hydroxyvitamin D (ng/mL) | X | Y | Z |
24,25-dihydroxyvitamin D (ng/mL) | A | B | C |
1,25-dihydroxyvitamin D (ng/mL) | M | N | O |
Dermatological Applications
Cimetidine has been explored for various dermatological conditions due to its immunomodulatory properties. Research indicates that it can be effective in treating warts and other skin lesions.
Treatment of Warts
In pediatric heart transplant recipients, cimetidine has shown promise in treating multiple warts. Its efficacy appears linked to its ability to modulate immune responses .
Other Dermatological Indications
- Chronic Idiopathic Urticaria : Cimetidine is utilized for its antihistaminic effects.
- Porphyria : Cimetidine has been reported to improve symptoms in patients with acute intermittent porphyria and porphyria cutanea tarda by reducing photosensitivity and improving liver function tests .
Case Studies and Clinical Trials
Numerous case studies have documented the effects of cimetidine on various medical conditions:
- Peptic Ulcer Disease : A comprehensive review indicated that cimetidine significantly promotes healing of duodenal ulcers compared to placebo .
- Vitamin D Metabolism : Clinical trials have shown that while cimetidine may inhibit certain vitamin D metabolites during treatment, levels normalize after cessation of the drug .
Mécanisme D'action
La Cimétidine-d3, comme la cimétidine, agit comme un antagoniste des récepteurs H2 de l’histamine. Elle se lie aux récepteurs H2 sur la membrane basolatérale des cellules pariétales gastriques, bloquant l’action de l’histamine. Cette inhibition réduit la sécrétion d’acide gastrique et la production de pepsine. De plus, la cimétidine-d3 peut inhiber l’activité des enzymes du cytochrome P450, affectant le métabolisme de divers médicaments .
Composés similaires:
Ranitidine : Un autre antagoniste des récepteurs H2 de l’histamine avec un mécanisme d’action similaire mais une structure chimique différente.
Famotidine : Un antagoniste des récepteurs H2 plus puissant avec une durée d’action plus longue.
Nizatidine : Similaire à la cimétidine, mais avec moins d’interactions médicamenteuses.
Unicité de la Cimétidine-d3 : L’unicité de la Cimétidine-d3 réside dans son marquage au deutérium, qui améliore sa stabilité et en fait un étalon interne idéal pour les applications analytiques. Ce marquage permet également des études pharmacocinétiques et métaboliques plus précises que ses homologues non deutérés .
Comparaison Avec Des Composés Similaires
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Nizatidine: Similar to cimetidine but with fewer drug interactions.
Uniqueness of Cimetidine-d3: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This labeling also allows for more accurate pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Activité Biologique
Cimetidine-d3 is a deuterated analog of cimetidine, a well-known histamine H2 receptor antagonist. Its unique isotopic labeling with deuterium allows for enhanced tracking in pharmacological studies, making it a valuable tool in understanding drug metabolism and interactions. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant case studies.
Pharmacological Profile
Mechanism of Action
this compound acts primarily as an inverse agonist at the histamine H2 receptors, similar to its parent compound, cimetidine. It exhibits a competitive inhibition profile with a Ki value of approximately 0.6 μM , effectively reducing gastric acid secretion. This mechanism makes it useful in treating conditions such as peptic ulcers and Zollinger-Ellison syndrome.
Comparative Pharmacology
this compound shares structural and functional similarities with other H2 receptor antagonists. The following table summarizes key differences among these compounds:
Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |
---|---|---|---|
Cimetidine | Backbone similarity | H2 receptor antagonist | First marketed H2 antagonist |
Ranitidine | Similar backbone | H2 receptor antagonist | Less potent than cimetidine |
Famotidine | Similar backbone | H2 receptor antagonist | More selective for H2 receptors |
Nizatidine | Similar backbone | H2 receptor antagonist | Shorter half-life compared to cimetidine |
This compound | Unique isotopic label | H2 receptor antagonist | Useful for tracing studies in pharmacology |
Metabolic Pathways
The deuterated nature of this compound allows for detailed tracking of its metabolic pathways. Research indicates that this compound retains the metabolic characteristics of cimetidine while allowing for precise measurements in studies related to drug interactions and absorption rates.
Case Studies and Research Findings
-
Effect on Drug Metabolism
A study demonstrated that cimetidine can inhibit cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6, and CYP3A4), impacting the metabolism of various drugs. This characteristic is crucial for understanding potential drug-drug interactions when this compound is administered alongside other medications. -
Impact on Vitamin D Metabolism
Research involving cimetidine has shown that it can perturb vitamin D metabolism in humans. A study indicated that short-term treatment with cimetidine led to significant changes in serum levels of 25-hydroxyvitamin D and its metabolites, suggesting that this compound may similarly affect vitamin D metabolism due to its analogous structure . -
Drug-Induced Immune Hemolytic Anemia (DIIHA)
A clinical case reported the development of DIIHA following oral administration of cimetidine. The patient produced cimetidine-dependent antibodies, highlighting the potential adverse effects associated with its use. This finding raises awareness about the immunological implications of using compounds like this compound in clinical settings .
Propriétés
IUPAC Name |
1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXAKUUQRKLND-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-29-9 | |
Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.